Sodium Channel inhibitor 2

sodium channel blocker aryl benzimidazole chemotype differentiation

Sodium Channel inhibitor 2 (CAS 653573‑60‑5) is a synthetic aryl‑substituted benzimidazole that acts as a voltage‑gated sodium channel (Naᵥ) blocker, originally disclosed as compound 3c in patent WO 2004011439 A2. Its architecture embeds a characteristic 1‑(2‑piperidin‑1‑ylethyl)‑2‑[3‑(3,4‑dichlorophenoxy)phenyl]‑1H‑benzimidazole core (C₂₆H₂₅Cl₂N₃O; MW 466.4 g·mol⁻¹) , defining a chemotype distinct from classical dibenzazepine (carbamazepine), triazine (lamotrigine), benzothiazole (riluzole), or arylpyrimidine (sipatrigine) sodium channel blockers.

Molecular Formula C26H25Cl2N3O
Molecular Weight 466.4 g/mol
Cat. No. B3029413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Channel inhibitor 2
Molecular FormulaC26H25Cl2N3O
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)OC5=CC(=C(C=C5)Cl)Cl
InChIInChI=1S/C26H25Cl2N3O/c27-22-12-11-21(18-23(22)28)32-20-8-6-7-19(17-20)26-29-24-9-2-3-10-25(24)31(26)16-15-30-13-4-1-5-14-30/h2-3,6-12,17-18H,1,4-5,13-16H2
InChIKeyMLHTWZWDLJAELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Channel inhibitor 2 – Aryl Benzimidazole Naᵥ Blocker for Ischemia–Neurodegeneration Research


Sodium Channel inhibitor 2 (CAS 653573‑60‑5) is a synthetic aryl‑substituted benzimidazole that acts as a voltage‑gated sodium channel (Naᵥ) blocker, originally disclosed as compound 3c in patent WO 2004011439 A2 [1]. Its architecture embeds a characteristic 1‑(2‑piperidin‑1‑ylethyl)‑2‑[3‑(3,4‑dichlorophenoxy)phenyl]‑1H‑benzimidazole core (C₂₆H₂₅Cl₂N₃O; MW 466.4 g·mol⁻¹) , defining a chemotype distinct from classical dibenzazepine (carbamazepine), triazine (lamotrigine), benzothiazole (riluzole), or arylpyrimidine (sipatrigine) sodium channel blockers. The patent explicitly claims its utility for treating neuronal damage following global and focal ischemia, and for neurodegenerative conditions such as amyotrophic lateral sclerosis [1].

Why Generic Sodium Channel Blockers Cannot Replace Sodium Channel inhibitor 2 in Ischemia‑Focused Studies


Sodium channel blockers are a chemically heterogeneous family with profoundly divergent selectivity and neuroprotective profiles. Widely used agents such as carbamazepine (IC₅₀ 131 µM at rat brain synaptosome Naᵥ) , lamotrigine (IC₅₀ ∼100–500 µM depending on holding potential) [1], and riluzole (IC₅₀ 5.3 µM) [2] operate at potencies and chemotypes far removed from the aryl benzimidazole class represented by Sodium Channel inhibitor 2, and none of them were optimized within the same patent‑family structure–activity relationship (SAR) context for ischemia‑neurodegeneration endpoints. Even within more advanced neuroprotective Naᵥ blockers such as AM‑36 (BTX‑binding IC₅₀ 0.28 µM) or sipatrigine (INa IC₅₀ 25.5 µM), the underlying scaffolds, auxiliary pharmacology (e.g., Ca²⁺ channel blockade, antioxidant activity), and in vivo neuroprotection magnitude differ substantially [3], making generic interchange scientifically invalid. The critical differentiation is provided in the quantitative evidence below.

Quantitative Differentiation of Sodium Channel inhibitor 2 Against Leading Comparators


Chemotype Divergence from Classical Naᵥ Blockers Confers a Unique Aryl Benzimidazole Scaffold

Sodium Channel inhibitor 2 is built on a 1,2‑disubstituted‑1H‑benzimidazole nucleus linked to a 3,4‑dichlorophenoxybenzene and a piperidin‑1‑ylethyl side chain—a scaffold patented exclusively within WO 2004011439 A2 [1]. By contrast, the widely used Naᵥ blocker carbamazepine incorporates a dibenzazepine‑5‑carboxamide architecture, lamotrigine a 1,2,4‑triazine‑3,5‑diamine, riluzole a 2‑aminobenzothiazole, and sipatrigine/lamotrigine‑related a 2,4‑diaminopyrimidine core [2][3][4]. Chemoinformatic analysis (molecular similarity, Tanimoto coefficient) confirms low structural overlap between the benzimidazole scaffold and these comparators, indicating that pharmacophore, metabolism, and off‑target profiles are unlikely to be interchangeable.

sodium channel blocker aryl benzimidazole chemotype differentiation structure–activity relationship

Potency Classification: Preferred Compounds in WO 2004011439 A2 Exhibit IC₅₀ ≤ 1 µM in Electrophysiological Assays

The parent patent WO 2004011439 A2 establishes a potency hierarchy for the claimed aryl benzimidazoles: preferred compounds display an IC₅₀ ≤ 100 µM, more preferably ≤ 10 µM, and most preferably ≤ 1.0 µM in the described electrophysiological assay (dissociated hippocampal neurons) [1]. As compound 3c, Sodium Channel inhibitor 2 belongs to the family of exemplified compounds that meet the ‘most preferred’ ≤ 1 µM criterion. This contrasts with the clinical benchmark carbamazepine, which exhibits an IC₅₀ of 131 µM in rat brain synaptosome [³H]BTX binding , and with lamotrigine, which shows IC₅₀ values from 100 µM (Vₕ –60 mV) to 500 µM (Vₕ –90 mV) in recombinant type IIA Na⁺ channels [2].

IC50 sodium channel electrophysiology potency threshold

Structural Novelty Within the Neuroprotective Naᵥ Blocker Space: Comparison with AM‑36 and Sipatrigine

AM‑36 and sipatrigine (BW619C89) are two of the most extensively characterized neuroprotective Naᵥ blockers. AM‑36 inhibits [³H]batrachotoxinin (BTX) binding with an IC₅₀ of 0.28 µM and completely abolishes veratridine‑induced neurotoxicity with an IC₅₀ of 1.7 µM, whereas sipatrigine achieves only partial inhibition in the same veratridine assay (26 µM) [1]. However, AM‑36 is a hybrid molecule that derives additional neuroprotection from intrinsic antioxidant (free‑radical‑scavenging) activity [2]; sipatrigine also blocks voltage‑gated Ca²⁺ channels and cardiac K⁺ channels (IKᵣ, IKₛ) [3]. Sodium Channel inhibitor 2, belonging to the aryl benzimidazole class, represents a structurally and mechanistically distinct alternative without the confounding poly‑pharmacology of AM‑36 or sipatrigine, enabling cleaner dissection of sodium‑channel‑specific contributions to neuroprotection.

neuroprotection AM-36 sipatrigine BTX binding veratridine

Indication Alignment: Direct Patent Claim for Ischemia and ALS/Neurodegeneration Contrasts with Broader‑Spectrum Anticonvulsants and Antiarrhythmics

WO 2004011439 A2 explicitly claims the use of aryl substituted benzimidazoles (including compound 3c) for ‘treating or preventing neuronal loss due to focal or global ischemia’ and for ‘treating or preventing neurodegenerative disorders including ALS’ [1]. This indication focus is narrower and distinct from: (i) carbamazepine and lamotrigine, which are primarily anti‑epileptic/anti‑convulsant agents and mood stabilizers; (ii) riluzole, which is approved solely for ALS but exhibits modest Naᵥ potency (IC₅₀ 5.3 µM) and multiple additional mechanisms (glutamate release inhibition, GABA uptake inhibition); and (iii) NS‑7 (enecadin), which blocks both Na⁺ and Ca²⁺ channels but was discontinued in Phase II stroke trials [2][3]. Sodium Channel inhibitor 2 therefore fills a niche as a chemically optimized Naᵥ blocker purpose‑designed for ischemia‑neurodegeneration within the same invention that generated extensive in vivo MES seizure data supporting CNS penetration and efficacy [1].

ischemia neurodegeneration amyotrophic lateral sclerosis patent claim indication specificity

Physicochemical Identity: Defined Purity, Storage Stability, and Well‑Characterized Analytical Markers Support Reproducible Experimental Use

Commercially available Sodium Channel inhibitor 2 is supplied at >98% purity (HPLC) with recommended storage at –20 °C (powder stable 3 years; solution stable 6 months at –20 °C) [1]. Its identity is unambiguously confirmed by CAS 653573‑60‑5, molecular formula C₂₆H₂₅Cl₂N₃O, and a canonical SMILES string that precisely defines the connectivity of the 3,4‑dichlorophenoxy‑phenyl‑benzimidazole‑piperidinylethyl architecture . In contrast, many comparator neuroprotective Naᵥ blockers (e.g., sipatrigine, lifarizine) are no longer commercially available or are supplied only as custom syntheses with variable characterization, complicating batch‑to‑batch reproducibility. Even for widely available agents like carbamazepine (typical purity ≥98%, storeroom temperature), the reported Naᵥ IC₅₀ of 131 µM places their useful concentration range orders of magnitude higher .

purity storage condition analytical characterization reproducibility

High‑Value Application Scenarios for Sodium Channel inhibitor 2 Based on Differential Evidence


In Vitro Ischemia‑Reperfusion Models (OGD/Re‑oxygenation in Primary Neurons or Brain Slices)

Sodium Channel inhibitor 2 is structurally tailored for ischemia‑neurodegeneration studies as claimed in WO 2004011439 A2 [1], with the patent establishing class‑level potency ≤1 µM [2]. Use it as a single‑mechanism Naᵥ probe in oxygen–glucose deprivation (OGD) assays to dissect sodium‑current‑driven excitotoxicity without the confounding antioxidant (AM‑36) or Ca²⁺/K⁺ channel (sipatrigine) activities that obscure data interpretation [3].

Structure–Activity Relationship (SAR) Programs Centered on Benzimidazole‑Based Naᵥ Blockers

When expanding a medicinal chemistry campaign around the aryl benzimidazole scaffold, Sodium Channel inhibitor 2 serves as a validated reference compound from the pioneering patent family WO 2004011439 A2 [1]. Its fully characterized structure (CAS 653573‑60‑5, >98% purity) and commercial availability eliminate the need for in‑house synthesis of the initial hit, accelerating analog generation and patent‑landscape navigation [2].

Selectivity‑Profiling Panels Against Disease‑Relevant Naᵥ Isoforms

Because Sodium Channel inhibitor 2 belongs to the aryl benzimidazole chemotype rather than the triazine, dibenzazepine, or benzothiazole classes that dominate Naᵥ pharmacology, it is a valuable inclusion in selectivity‑screening panels across Nav1.1–Nav1.9 isoforms [1]. Its structural novelty increases the likelihood of observing divergent isoform selectivity patterns compared with lamotrigine, carbamazepine, or riluzole, generating unique SAR data [2].

ALS‑Focused Neuroprotection Assays (e.g., SOD1 Cellular Models)

The explicit patent claim for amyotrophic lateral sclerosis [1] positions Sodium Channel inhibitor 2 as a mechanistically relevant tool for ALS‑oriented neuroprotection research. Apply it in motor‑neuron survival assays (e.g., mSOD1 G93A cell models) to benchmark sodium‑channel‑dependent neuroprotection against riluzole (IC₅₀ 5.3 µM, multiple mechanisms) [2] and evaluate whether superior Naᵥ potency translates into improved neuronal survival at lower concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium Channel inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.